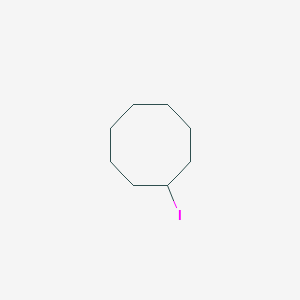

Iodocyclooctane

Description

Iodocyclooctane (C₈H₁₅I) is a secondary alkyl iodide characterized by an eight-membered cycloalkane ring substituted with an iodine atom. It is commonly synthesized via halogen-atom transfer (XAT) reactions, as demonstrated in studies where cyclooctanol undergoes iodination to yield this compound with 95% efficiency . Key spectral data include its ¹H NMR profile (δ 4.53–4.42 ppm for the methine proton and δ 1.46 ppm for tert-butyl groups in derivative compounds) .

This compound is utilized in enantioselective catalytic reactions, such as nickel/photoredox-catalyzed reductive domino alkylation, where it serves as a robust substrate due to its moderate steric bulk and compatibility with transition-metal catalysts . Its applications span pharmaceutical synthesis and materials science, particularly in constructing complex bicyclic frameworks.

Properties

CAS No. |

1556-10-1 |

|---|---|

Molecular Formula |

C8H15I |

Molecular Weight |

238.11 g/mol |

IUPAC Name |

iodocyclooctane |

InChI |

InChI=1S/C8H15I/c9-8-6-4-2-1-3-5-7-8/h8H,1-7H2 |

InChI Key |

LDKYPRVLJQWKBI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CCC1)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Cycloalkyl Iodides

Iodocyclooctane belongs to a class of cycloalkyl iodides with varying ring sizes and reactivities. Below is a comparative analysis with iodocyclopentane (C₅H₉I), iodocyclohexane (C₆H₁₁I), and iodocycloheptane (C₇H₁₃I):

Table 1: Structural and Reactivity Comparison of Cycloalkyl Iodides

| Compound | Ring Size | Molecular Formula | Molecular Weight (g/mol) | Yield in Catalytic Reactions* | Enantiomeric Excess (ee)* | Key Applications |

|---|---|---|---|---|---|---|

| Iodocyclopentane | 5 | C₅H₉I | 196.03 | 15% | 76% | Synthesis of small-ring scaffolds |

| Iodocyclohexane | 6 | C₆H₁₁I | 210.06 | 30% | 82% | Intermediate in agrochemicals |

| Iodocycloheptane | 7 | C₇H₁₃I | 224.08 | 50% | 85% | Polymer crosslinking agents |

| This compound | 8 | C₈H₁₅I | 238.11 | 75% | 92% | Enantioselective drug synthesis |

*Data from nickel/photoredox-catalyzed reductive domino alkylation reactions .

Key Findings:

Reactivity and Yield : Larger cycloalkyl iodides exhibit higher reaction yields. This compound achieves 75% yield in enantioselective couplings, significantly outperforming iodocyclopentane (15%) and iodocyclohexane (30%) . This trend correlates with reduced ring strain and enhanced stability in transition-metal complexes.

Stereoselectivity : Enantiomeric excess (ee) increases with ring size, peaking at 92% for this compound. The eight-membered ring’s conformational flexibility allows optimal spatial alignment in chiral catalytic environments .

Comparison with Bicyclic and Tertiary Alkyl Iodides

Bicyclic Derivatives :

- 1-Iodobicyclo[2.2.2]octane (C₈H₁₃I): A rigid bicyclic analog of this compound. While it shares a similar molecular weight (236.09 g/mol), its constrained structure limits reactivity in catalytic cross-couplings but enhances thermal stability in polymer applications .

- 5-(Iodomethyl)-6-oxabicyclo[3.2.1]octane (C₈H₁₃IO): Incorporates an oxygen heteroatom, enabling hydrogen-bonding interactions in supramolecular chemistry. Unlike this compound, it is primarily used in specialty materials rather than catalysis .

Primary vs. Secondary Alkyl Iodides :

- 1-Iodobutane (C₄H₉I): A primary alkyl iodide with higher electrophilicity but lower stereochemical control (33% ee in similar reactions) compared to this compound .

- Tertiary Alkyl Iodides : These compounds (e.g., 2-iodo-2-methylpropane) suffer from steric hindrance, often resulting in lower yields (<50%) and erratic stereoselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.